![molecular formula C7H5BrN2O B1532206 4-Bromo-1H-indazol-6-ol CAS No. 885518-75-2](/img/structure/B1532206.png)
4-Bromo-1H-indazol-6-ol
Overview
Description
“4-Bromo-1H-indazol-6-ol” is a chemical compound with the empirical formula C7H5BrN2O . It is a derivative of indazole, a heterocyclic compound that is often used in medicinal chemistry .
Synthesis Analysis
The synthesis of indazole derivatives, including “4-Bromo-1H-indazol-6-ol”, often involves cyclization of ortho-substituted benzylidenehydrazine . A study has proposed a hydrogen bond propelled mechanism for this cyclization step . Another synthesis method involves the reaction of 2-bromo-6-fluorobenzaldehyde with hydrazine .
Molecular Structure Analysis
The molecular structure of “4-Bromo-1H-indazol-6-ol” includes a bromine atom attached to the fourth carbon of the indazole ring and a hydroxyl group attached to the sixth carbon .
Scientific Research Applications
Antihypertensive Applications
4-Bromo-1H-indazol-6-ol: has been studied for its potential use in treating hypertension. Indazole derivatives are known to exhibit antihypertensive properties, which could make them valuable in the development of new blood pressure-lowering medications .
Anticancer Research
This compound is also being explored for its anticancer properties. Indazoles can act as kinase inhibitors, which are crucial in the signaling pathways that regulate cell division and survival, making them targets for cancer therapy .
Antidepressant Effects
Research into the antidepressant effects of indazole compounds has shown promise. Their ability to interact with central nervous system receptors suggests potential applications in treating various mood disorders .
Anti-inflammatory Uses
The anti-inflammatory potential of 4-Bromo-1H-indazol-6-ol is significant, particularly in the development of COX-2 inhibitors, which are important in managing inflammatory conditions .
Antibacterial Properties
Indazole derivatives have been identified as potent antibacterial agents. Their structural motif is present in several marketed drugs, indicating their effectiveness in combating bacterial infections .
HIV Protease Inhibitors
Compounds containing an indazole fragment have been investigated for their use as HIV protease inhibitors. This application is critical in the fight against HIV/AIDS, as it targets the virus’s ability to replicate within the host cells .
Serotonin Receptor Antagonists
The role of 4-Bromo-1H-indazol-6-ol in the development of serotonin receptor antagonists is another exciting area of research. These compounds can be used to treat various psychiatric and gastrointestinal disorders .
Acetylcholinesterase Inhibitors
Finally, this compound’s application as an acetylcholinesterase inhibitor is noteworthy. Such inhibitors are used to treat neurodegenerative diseases like Alzheimer’s by preventing the breakdown of the neurotransmitter acetylcholine .
Future Directions
Mechanism of Action
Target of Action
Indazole derivatives, which include 4-bromo-1h-indazol-6-ol, have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
It is known that indazole derivatives can interact with their targets, leading to changes in cellular processes . For instance, the inhibition of kinases like CHK1, CHK2, and SGK can disrupt cell cycle progression and DNA repair mechanisms, potentially leading to cell death .
Biochemical Pathways
Given its potential role in inhibiting kinases, it can be inferred that it may affect pathways related to cell cycle regulation and dna damage response .
Result of Action
Given its potential role in inhibiting kinases, it can be inferred that it may lead to disruption of cell cycle progression and dna repair mechanisms, potentially leading to cell death .
properties
IUPAC Name |
4-bromo-1H-indazol-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-1-4(11)2-7-5(6)3-9-10-7/h1-3,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEDVJFAFWXQQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646153 | |
Record name | 4-Bromo-1,2-dihydro-6H-indazol-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885518-75-2 | |
Record name | 4-Bromo-1,2-dihydro-6H-indazol-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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